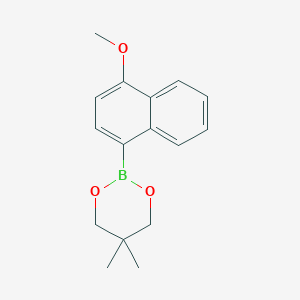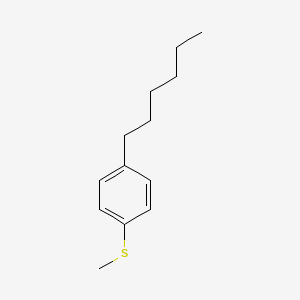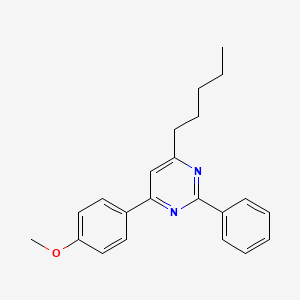
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BN-Methoxynaphthol (BNM) is a boron-containing compound that has been extensively studied in recent years due to its interesting properties and potential applications. BNM is a highly versatile compound that has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
BNM has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry. In biochemistry, BNM has been used to study the effects of boron on protein folding and enzyme activity. In physiology, BNM has been used to study the effects of boron on cell signaling and gene expression. In organic chemistry, BNM has been used to study the effects of boron on the structure and reactivity of organic molecules.
Wirkmechanismus
The mechanism of action of BNM is not fully understood. However, it is thought to involve the binding of boron to proteins and enzymes, leading to changes in their structure and activity. Additionally, BNM has been shown to bind to DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNM are not fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, DNA, and RNA. Specifically, BNM has been shown to alter the structure and activity of proteins and enzymes, leading to changes in their function. It has also been shown to alter gene expression, leading to changes in cell signaling and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BNM in lab experiments has several advantages. First, BNM is relatively inexpensive and easy to synthesize. Second, BNM can be used to study a wide range of biochemical and physiological processes. Third, BNM has been shown to have minimal toxicity in laboratory animals.
However, there are also some limitations to using BNM in lab experiments. First, the mechanism of action of BNM is not fully understood, making it difficult to interpret the results of experiments. Second, BNM can be difficult to purify, leading to contamination of the final product. Finally, BNM has been shown to interact with other compounds, leading to unexpected results.
Zukünftige Richtungen
The potential future directions for BNM research are numerous. First, further research is needed to better understand the mechanism of action of BNM. Second, BNM could be used as a tool to study the effects of boron on proteins, enzymes, and other biological molecules. Third, BNM could be used to develop new drugs and therapies for a variety of diseases and disorders. Fourth, BNM could be used to develop new materials and technologies. Fifth, BNM could be used to develop new methods for synthesizing and purifying boron-containing compounds. Finally, BNM could be used to develop new methods for studying the effects of boron on biological systems.
Synthesemethoden
BNM can be synthesized from 4-methoxy-1-naphthol and dimethyl boron dioxides in a two-step reaction. In the first step, 4-methoxy-1-naphthol is reacted with dimethyl boron dioxides in the presence of a base to form the BNM product. In the second step, the BNM product is purified using a series of recrystallizations. This method has been shown to be highly efficient, with yields of up to 95%.
Eigenschaften
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-9-15(18-3)13-7-5-4-6-12(13)14/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNLFESQUXVSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)


![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)
